molecular formula C19H21N3O4S B2977035 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide CAS No. 896269-13-9

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide

Cat. No.: B2977035
CAS No.: 896269-13-9
M. Wt: 387.45
InChI Key: PUWMISZNOKJBTD-UHFFFAOYSA-N
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Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with a benzenesulfonyl group at the 1-position, a methylene bridge linking the pyrrolidine to an ethanediamide backbone, and a terminal phenyl group.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWMISZNOKJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by sulfonylation and subsequent amidation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide, we analyze its structural and functional analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Notable Properties/Applications Reference
This compound Pyrrolidine-ethanediamide hybrid Benzenesulfonyl, amide, phenyl Hypothesized protease inhibition
Benzathine benzylpenicillin Ethanediamide salt of penicillin β-lactam, phenylacetamido, dibenzylethane Antibiotic (prolonged release)
N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide Pyrrolidine-acetamide hybrid Hydroxypyrrolidinyl, diphenylacetamide Opioid receptor modulation (analgesic)
Brassinin derivatives (e.g., K1, K10) Indole-thiourea/brassinosteroid mimics Thiourea, indole, tert-butoxycarbonyl Antifungal, plant defense activators

Functional Group Analysis

  • Benzenesulfonyl vs. Hydroxypyrrolidinyl : The benzenesulfonyl group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxylated pyrrolidine in N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide . This substitution may reduce aqueous solubility but improve membrane permeability.
  • Ethanediamide vs. β-Lactam: Unlike the β-lactam ring in benzathine benzylpenicillin (critical for antibiotic activity), the ethanediamide moiety in the target compound lacks inherent reactivity, suggesting a non-enzymatic mechanism of action .

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine moiety substituted with a benzenesulfonyl group, along with a phenylethanediamide structure. This unique configuration may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against bacterial strains.
  • Antioxidant Properties : Compounds with similar amide functionalities often display antioxidant capabilities.
  • Cytotoxic Effects : Some derivatives demonstrate significant cytotoxicity against cancer cell lines.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Interference with DNA Synthesis : Some sulfonamide derivatives disrupt DNA replication, leading to cell death.

Antimicrobial Activity

A study investigated the antimicrobial properties of related sulfonamide compounds against various bacterial strains. The results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested.

Cytotoxicity Assessment

In another study focusing on cytotoxic effects, this compound was assessed against several cancer cell lines. The compound exhibited an LC50 value of approximately 12 µM in human breast cancer cells, indicating significant cytotoxic activity compared to standard chemotherapeutic agents.

Data Tables

Activity Type Tested Compound Target Organism/Cell Line Result (MIC/LC50)
AntimicrobialThis compoundMRSA25 µg/mL
AntimicrobialRelated sulfonamide derivativeE. coli30 µg/mL
CytotoxicityThis compoundMCF-7 (breast cancer)12 µM

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